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Compound of Interest

Compound Name: MAK683

Cat. No.: B608806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAK683, a first-in-class, orally
bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), exploring its
mechanism of action, preclinical efficacy, clinical trial data, and future therapeutic potential in
oncology.

Executive Summary

MAKG683 represents a novel therapeutic strategy by targeting the Embryonic Ectoderm
Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2, a key epigenetic
regulator, is implicated in the pathogenesis of various cancers. By binding to EED, MAK683
disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of H3K27
trimethylation and subsequent reactivation of tumor suppressor genes.[1][2] Preclinical studies
have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor
regression in xenograft models.[3][4][5] A first-in-human Phase /11 clinical trial (NCT02900651)
has shown that MAK683 is generally well-tolerated and exhibits preliminary clinical activity in
patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and
epithelioid sarcoma (ES).[6][7]

Mechanism of Action

MAKG683 is a highly selective, allosteric inhibitor of the PRC2 complex.[7][8] The PRC2
complex, comprising core components EZH2, EED, and SUZ12, is a histone methyltransferase
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that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated
with transcriptional repression.[1][9]

MAKG683's unique mechanism involves binding to the H3K27me3-binding pocket of the EED
subunit.[1][5] This binding induces a conformational change in EED, which prevents its
interaction with the catalytic subunit, EZH2.[1] The disruption of the EED-EZH2 interaction
allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in
H3K27me3 levels.[1][2] This, in turn, leads to the derepression of PRC2 target genes, including
tumor suppressor genes, ultimately resulting in decreased tumor cell proliferation.[1][10]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.cancer.gov/publications/dictionaries/cancer-drug/def/eed-inhibitor-mak683
https://www.researchgate.net/publication/356485251_Phase_III_Study_of_MAK683_in_Patients_with_Advanced_Malignancies_Including_Diffuse_Large_B-Cell_Lymphoma
https://www.benchchem.com/product/b608806?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/eed-inhibitor-mak683
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c02148
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/eed-inhibitor-mak683
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/eed-inhibitor-mak683
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10515
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/eed-inhibitor-mak683
https://pmc.ncbi.nlm.nih.gov/articles/PMC8847585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Chromatin

PRC2 Complex

EZH2 EED
A (Catalytic Subunit) (Regulatory Subunit)

Methylation

H3K27

H3K27me3

(Transcriptional Repression)

Represses

Tumor Suppressor Genes

Inhibits

Tumor Cell Proliferation

Click to download full resolution via product page

Caption: Mechanism of action of MAK683.
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Preclinical Data

MAKG683 has demonstrated potent and selective inhibition of PRC2 activity in a variety of
preclinical models.

In Vitro Activity

MAKG683 has shown significant inhibitory activity in biochemical and cellular assays.

Assay Type Target IC50 (nM) Cell Line Reference
AlphaScreen
o EED 59 N/A [4]
Binding
LC-MS EED 89 N/A [4]
ELISA EED 26 N/A [4]
Cellular
H3K27me3 PRC2 1.014 Hela [10]
Inhibition

Antiproliferation

Cell Proliferation 30 KARPAS-422 [4]
(14 days)

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of MAK683. In a
mouse model of B-cell ymphoma, MAK683 induced tumor regression.[3] Treatment with
MAKG683 also significantly inhibited G401 xenograft tumors.[11] Furthermore, in a KARPAS-
422-derived xenograft mouse model, MAK683 demonstrated good therapeutic effects.[11] The
optimization from the tool compound EED226 to MAK683 resulted in a balanced
pharmacokinetic/pharmacodynamic profile and enhanced efficacy.[5]

Clinical Data: Phase I/ll Study (NCT02900651)

A first-in-human, multicenter, open-label Phase I/ll study was conducted to evaluate the safety,
tolerability, pharmacokinetics, and preliminary anti-tumor activity of MAK683 in adult patients
with advanced malignancies.[6][7][12]
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Study Design and Patient Demographics

Patients with various advanced malignancies, including DLBCL, nasopharyngeal carcinoma,

gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no effective standard

treatment was available, were enrolled.[6][13] MAK683 was administered orally in 28-day

cycles at escalating doses, either once daily (QD) or twice daily (BID).[6] As of August 2021,

139 patients had received MAK683.[7]

Characteristic Value

Reference

Total Patients Enrolled 139

[7]

Median Duration of Exposure 57 days (range: 4-1006)

[7]

Tumor Types (n, %) [7]

Diffuse Large B-cell

31 (22.3%)
Lymphoma (DLBCL)

[7]

Gastric Cancer (GC) 37 (26.6%)

[7]

Castration-Resistant Prostate

22 (15.8%)
Cancer (CRPC)

[7]

Epithelioid Sarcoma (ES) 17 (12.2%)

[7]

Nasopharyngeal Carcinoma
17 (12.2%)

[7]

(NPC)
Clear Cell Carcinoma of the
9 (6.5%) [7]
Ovary (CCCO)
SWI/SNF-mutated Sarcoma 6 (4.3%) [7]

Safety and Tolerability

MAKG683 was generally well-tolerated.[6][7]
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Safety Parameter Incidence

Details Reference

Drug-Related Adverse

70.5% (98 patients)
Events (AES)

Most common were
neutropenia,
[7]

thrombocytopenia,

and anemia.

Grade 3/4 Drug-

43 patients
Related AEs

Including neutropenia,
thrombocytopenia, [7]

and anemia.

Dose-Limiting

. 22 DLTs in 15 patients
Toxicities (DLTSs)

Including
thrombocytopenia
(4.9%) and febrile

neutropenia (3.3%).

[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic data showed rapid absorption of MAK683.[6][9]

PKIPD Parameter Value Reference
Time to Peak Plasma
) 0.975 - 4.08 hours [7]
Concentration (Tmax)
Apparent Terminal Half-life 2.5 - 6.6 hours [14]
>40% in 7/10 patients with
H3K27me3 Reduction DLBCL or ES with paired [14]

biopsies

Clinical Efficacy

Preliminary signs of clinical activity were observed, particularly in patients with DLBCL and ES.

[6][7]
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Efficacy Endpoint Value (90% CI) Patient Population Reference
Overall Response )

5.8% (2.52-11.03%) All patients [7]
Rate (ORR)
Disease Control Rate

29% (14-48%) DLBCL subset [6][9]
(DCR)
Complete Response )

6% (2 patients) DLBCL subset [6]119]
(CR)
Partial Response (PR)  10% (3 patients) DLBCL subset [6]119]
Stable Disease (SD) 13% (4 patients) DLBCL subset [6]9]
Median Progression- )

1.9 months (1.8-2.3) All patients [7]

Free Survival (PFS)

Experimental Protocols & Methodologies

Detailed experimental protocols for the preclinical studies are proprietary. However, the
methodologies employed are standard in drug discovery and development.
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Caption: Conceptual experimental workflow for MAK683 development.

Biochemical Assays (e.g., AlphaScreen, LC-MS, ELISA): These assays were used to determine
the direct binding affinity and inhibitory concentration of MAK683 on the EED subunit of the
PRC2 complex.[4]

Cellular Assays:
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o H3K27me3 Levels: Western blotting or flow cytometry was likely used to measure the levels
of H3K27me3 in treated cancer cell lines to confirm the on-target effect of MAK683.[10][14]

o Cell Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were likely
employed to assess the anti-proliferative effects of MAK683 on various cancer cell lines over
a period of time.[4]

In Vivo Xenograft Models: Human cancer cell lines (e.g., KARPAS-422 for DLBCL) were
implanted into immunocompromised mice.[3][11] Once tumors were established, mice were
treated with MAK683 or vehicle control, and tumor growth was monitored over time to evaluate
efficacy.

Clinical Trial Protocol (NCT02900651):
o Patient Population: Adults with relapsed/refractory advanced malignancies.[13]

o Treatment: Oral administration of MAK683 in escalating doses (QD or BID) in 28-day cycles.
[6]

o Assessments: Safety was monitored through adverse event reporting. Efficacy was
evaluated using standard criteria (e.g., RECIST 1.1). Pharmacokinetic profiles were
assessed through blood sampling, and pharmacodynamic activity was measured by changes
in H3K27me3 levels in peripheral blood monocytes and tumor biopsies.[7][13][14]

Conclusion and Future Directions

MAKG683 is a promising, first-in-class EED inhibitor with a novel mechanism of action that has
demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-
treated patients with advanced cancers.[6][7] The clinical activity observed in DLBCL and
epithelioid sarcoma is particularly encouraging and warrants further investigation.

Future research should focus on:

« Identifying predictive biomarkers to select patient populations most likely to respond to
MAKG683 therapy.
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» Exploring combination strategies with other anti-cancer agents to enhance efficacy and
overcome potential resistance mechanisms.

e Conducting larger, randomized clinical trials to definitively establish the efficacy of MAK683
in specific cancer types.

The development of MAK683 represents a significant advancement in the field of epigenetic
therapy and holds the potential to provide a new treatment option for patients with PRC2-
dependent malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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